molecular formula C18H38N4 B14149783 N1,N2-Bis[2-[(1,3-dimethylbutylidene)amino]ethyl]-1,2-ethanediamine CAS No. 15753-91-0

N1,N2-Bis[2-[(1,3-dimethylbutylidene)amino]ethyl]-1,2-ethanediamine

Cat. No.: B14149783
CAS No.: 15753-91-0
M. Wt: 310.5 g/mol
InChI Key: MALQDLVGQHDICZ-UHFFFAOYSA-N
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Description

N1,N2-Bis[2-[(1,3-dimethylbutylidene)amino]ethyl]-1,2-ethanediamine is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various industrial and scientific applications due to its ability to interact with different molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-Bis[2-[(1,3-dimethylbutylidene)amino]ethyl]-1,2-ethanediamine typically involves the reaction of 1,2-ethanediamine with 1,3-dimethylbutylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Mixing: 1,2-ethanediamine is mixed with 1,3-dimethylbutylidene in a suitable solvent.

    Heating: The mixture is heated to a specific temperature to facilitate the reaction.

    Purification: The product is purified using techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The reaction conditions are optimized to maximize yield and minimize impurities. The process involves continuous monitoring and control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N1,N2-Bis[2-[(1,3-dimethylbutylidene)amino]ethyl]-1,2-ethanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.

    Substitution: Halogens, nucleophiles; reactions are conducted under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

N1,N2-Bis[2-[(1,3-dimethylbutylidene)amino]ethyl]-1,2-ethanediamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N1,N2-Bis[2-[(1,3-dimethylbutylidene)amino]ethyl]-1,2-ethanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(1,3-dimethylbutylidene)-2,2’-iminobis(ethylamine): Shares a similar structure but differs in the arrangement of functional groups.

    1,2-Ethanediamine, N,N’-bis(2-aminoethyl): Another related compound with different substituents.

Uniqueness

N1,N2-Bis[2-[(1,3-dimethylbutylidene)amino]ethyl]-1,2-ethanediamine is unique due to its specific functional groups and the ability to undergo a variety of chemical reactions. Its versatility in scientific research and industrial applications sets it apart from other similar compounds.

Properties

CAS No.

15753-91-0

Molecular Formula

C18H38N4

Molecular Weight

310.5 g/mol

IUPAC Name

N,N'-bis[2-(4-methylpentan-2-ylideneamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C18H38N4/c1-15(2)13-17(5)21-11-9-19-7-8-20-10-12-22-18(6)14-16(3)4/h15-16,19-20H,7-14H2,1-6H3

InChI Key

MALQDLVGQHDICZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=NCCNCCNCCN=C(C)CC(C)C)C

Origin of Product

United States

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